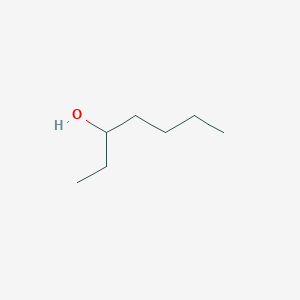

3-Heptanol

説明

3-Heptanol is the main biotransformation product of n-heptane.

, also known as this compound or 3-hydroxyheptane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in fruits and herbs and spices. This makes a potential biomarker for the consumption of these food products.

生化学分析

Temporal Effects in Laboratory Settings

The thermodynamic properties of 3-Heptanol have been studied .

Metabolic Pathways

Research has shown that the branched-chain amino acid pathways can be extended to produce longer chain keto acids and alcohols . It’s possible that this compound could be involved in similar pathways.

生物活性

3-Heptanol, a seven-carbon chain alcohol with the molecular formula , is known for its diverse biological activities and applications in various fields, including ecology and chemistry. This compound exhibits significant roles as a pheromone and in ecological interactions, particularly among insects. This article explores the biological activity of this compound, focusing on its synthesis, ecological significance, and various research findings.

- Molecular Formula :

- Molecular Weight : 116.20 g/mol

- Boiling Point : 156 °C

- Density : 0.82 g/cm³ at 20 °C

- Flash Point : 60 °C

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 156 °C |

| Density | 0.82 g/cm³ |

| Flash Point | 60 °C |

Ecological Role

This compound has been identified as an important component in the chemical communication systems of various insects. Specifically, it serves as a pheromone in several beetle species, playing a crucial role in their aggregation behavior.

Case Study: Scolytus amygdali

Research has shown that stereoisomers of 4-methyl-3-heptanol, closely related to this compound, are significant components of the aggregation pheromone for the almond bark beetle (Scolytus amygdali). In field tests, only the (3S,4S)-4-methyl-3-heptanol stereoisomer effectively attracted beetles when combined with synergistic compounds. Other stereoisomers exhibited inhibitory effects on beetle attraction, highlighting the specificity of pheromone interactions in ecological contexts .

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical methods, including Grignard reactions and reduction processes. The compound can be synthesized from propanal and other reagents under controlled conditions to yield high purity levels suitable for biological assays.

Synthesis Methodology

- Starting Materials : Propanal and magnesium.

- Reaction Conditions : The reaction is typically conducted without solvents at elevated temperatures.

- Final Product : The resulting product is purified through distillation.

Biological Activity

The biological activity of this compound extends beyond its role as a pheromone. It has been studied for its potential antibacterial properties and its effects on various biological systems.

Antimicrobial Properties

Research indicates that alcohols like this compound exhibit antimicrobial activity against certain bacteria and fungi. This property is attributed to their ability to disrupt cell membranes and interfere with cellular functions.

Research Findings

A variety of studies have explored the biological activity of this compound:

- Pheromone Studies :

- Antimicrobial Activity :

- Behavioral Studies :

特性

IUPAC Name |

heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSECIXORKHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862251 | |

| Record name | 3-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless oily liquid with a powerful, herbaceous odour | |

| Record name | 3-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.815-0.821 | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | 3-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-82-2, 40617-58-1 | |

| Record name | 3-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YBT48HMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | xi-3-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-heptanol?

A1: The molecular formula of this compound is C₇H₁₆O, and its molecular weight is 116.20 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through several methods:

- Nucleophilic addition reaction: Reacting ethylmagnesium bromide with n-pentanal yields this compound. This reaction's yield is influenced by factors like the molar ratio of reactants and refluxing times. []

- Yeast reduction: Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate can be reduced using yeast, producing a β-hydroxy ester, which can then be converted into enantiomerically pure this compound. []

- Asymmetric epoxidation: This method utilizes asymmetric epoxidation followed by epoxide cleavage with trimethylaluminum to synthesize both (3S,4S)-(−)-4-methyl-3-heptanol and (3S,4S)-(+)-4-methyl-3-heptanol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound can be characterized using various spectroscopic techniques, including Gas Chromatography (GC), Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR). []

Q4: What are the main applications of this compound?

A4: this compound is primarily used as an edible flavoring agent. It possesses a characteristic aroma and has been successfully incorporated into commercial banana essence. []

Q5: Is this compound found naturally?

A5: Yes, this compound is found as a component in the aggregation pheromone of the almond bark beetle (Scolytus amygdali). It is found alongside other pheromone components like (3S,4S)-4-methyl-3-hexanol and spiroacetals. []

Q6: Can this compound be used as a pheromone for pest control?

A6: While this compound is a component of some insect pheromones, using it alone for pest control might not be effective. For instance, in the case of the almond bark beetle, a combination of (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol is optimally attractive. Additionally, other compounds like methanol can inhibit the attraction of beetles to pheromone-baited traps. [] In another study, combining this compound with attractants for other bark beetle species did not significantly impact the attraction of Monochamus alternatus, a vector for pine wilt disease. []

Q7: How does the molecular structure of this compound affect its dielectric properties?

A7: The molecular structure of this compound, particularly the position of the hydroxyl group, significantly influences its dielectric properties. Studies have shown that branched-chain isomers like 2-methyl-2-hexanol exhibit more than one relaxation time compared to linear isomers like 1-heptanol and this compound, which follow the Debye equation. This difference is attributed to the influence of the hydroxyl and methyl groups on the liquid structure. []

Q8: How does pressure affect the dielectric behavior of this compound?

A8: High pressure significantly impacts the dielectric behavior of this compound isomers. Studies have shown that the static relative permittivity is sensitive to pressure changes, and this sensitivity varies depending on the isomeric structure. For instance, 2-methyl-2-hexanol shows a much larger increase in the Kirkwood dipole correlation factor (g) under high pressure compared to 3-methyl-2-hexanol. This variation is attributed to the influence of pressure on the formation of hydrogen bonds and the arrangement of molecules. []

Q9: How does confinement affect the dynamics of this compound?

A9: Confining this compound within nanoporous alumina leads to a speed-up of all dynamic processes. The characteristic "freezing" temperatures of both the α and Debye-like processes decrease with decreasing pore size. Specifically, confinement in 25 nm pores results in a reduction of these temperatures by 9 K and 23 K, respectively, for 4-methyl-3-heptanol. This confinement effect also impacts the supramolecular assemblies of this compound, reducing the number of linearly associated repeats and suggesting a dominance over the slower processes associated with ring-like structures. []

Q10: How does this compound behave in mixtures with other alcohols?

A10: Mixing this compound with other monohydroxy alcohols can lead to interesting interactions and changes in their dielectric properties. For example, in mixtures of 4-methyl-3-heptanol with 2-ethyl-1-hexanol, the Debye-like process becomes significantly stronger with increasing concentrations of 2-ethyl-1-hexanol. This suggests that the ring-like structures favored by 4-methyl-3-heptanol are disrupted by the addition of 2-ethyl-1-hexanol, which tends to form chain-like aggregates. []

Q11: What is the impact of fluorine substitution on the conformation of 4-methyl-3-heptanol?

A11: Fluorine substitution at the 2-position of (3S,4S)-4-methyl-3-heptanol significantly impacts its conformational preferences and subsequently, its activity. Difluorination at this position leads to a significant reduction in pheromone activity compared to the parent compound. This suggests that the specific spatial arrangement of atoms influenced by fluorine substitution plays a crucial role in the recognition and binding of pheromone molecules to olfactory receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。